molecular formula C9H8O2 B13969522 2-(Ethenyloxy)benzaldehyde CAS No. 31600-76-7

2-(Ethenyloxy)benzaldehyde

Cat. No.: B13969522
CAS No.: 31600-76-7
M. Wt: 148.16 g/mol
InChI Key: SEJQTMLOJOWUKH-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)benzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by an ethenyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with an appropriate alkylating agent under basic conditions. For example, salicylaldehyde can be reacted with bromoethane in the presence of a base such as potassium carbonate or sodium tert-butoxide in a solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethenyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)benzaldehyde involves its interaction with cellular macromolecules. It can bind to proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular redox homeostasis and antioxidation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethenyloxy)benzaldehyde is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethenyloxy functionality is required .

Properties

CAS No.

31600-76-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethenoxybenzaldehyde

InChI

InChI=1S/C9H8O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-7H,1H2

InChI Key

SEJQTMLOJOWUKH-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC=C1C=O

Origin of Product

United States

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